Isobutylbenzene

Description

Overview and Historical Context of Isobutylbenzene (B155976) Research

This compound, an aromatic hydrocarbon, has been a subject of chemical research for many decades, with early investigations focusing primarily on its fundamental synthesis. Initial methods for preparing this compound were varied and often faced challenges with isomeric purity. Researchers explored several pathways, including the Wurtz-Fittig reaction using isobutyl halides and bromobenzene (B47551) and the hydrogenation of olefins derived from the reaction of benzylmagnesium chloride and acetone. nasa.gov A significant hurdle in early synthesis was the tendency for Friedel-Crafts alkylation of benzene (B151609) with isobutyl-containing reagents to yield the rearranged product, tert-butylbenzene, rather than the desired this compound. nasa.gov

A notable advancement in its synthesis was detailed in a 1946 technical report, which described its preparation in large quantities by reacting phenylmagnesium bromide with methallyl chloride, followed by hydrogenation. nasa.gov Later, a 1959 patent introduced a method for preparing this compound through the alkylation of toluene (B28343) with propylene (B89431), utilizing an alkali metal catalyst. google.com These early studies were crucial in establishing foundational methods for producing this compound, paving the way for its later industrial importance.

The trajectory of this compound research shifted dramatically following the discovery of ibuprofen (B1674241) in the 1960s. wikipedia.orgresearchgate.net Identified as a key starting material for the synthesis of this major non-steroidal anti-inflammatory drug (NSAID), this compound's role evolved from a simple hydrocarbon to a valuable chemical intermediate. wikipedia.orgpatsnap.com This transition sparked a new wave of research aimed at optimizing its production to meet rising global demand. patsnap.com

Research efforts began to concentrate on more efficient and selective synthesis methods, such as the side-chain alkylation of toluene with propylene, which offered a more direct route to the compound. patsnap.comjustia.com The 1980s saw a significant breakthrough with the development of the Boots-Hoechst-Celanese (BHC) process for ibuprofen, which started from this compound but involved a greener, three-step synthesis that reduced waste and improved atom economy compared to the original six-step method. wikipedia.orgmedicilon.com

In recent years, research has been driven by the principles of green chemistry and process intensification. researchgate.net Scientists are exploring advanced catalytic systems, including solid acid catalysts, to improve the yield and selectivity of this compound synthesis while minimizing environmental impact. justia.comvinatiorganics.com Furthermore, modern research investigates the use of continuous-flow reactors and microreactors to enhance the safety, efficiency, and control of both this compound and subsequent ibuprofen production. medicilon.comrsc.org The expanding application of this compound in fragrances, polymers, and agrochemicals also continues to fuel research into its versatile chemical properties and synthesis. marketresearchfuture.comdataintelo.com

Early Research and Discovery

Significance of this compound as a Chemical Compound

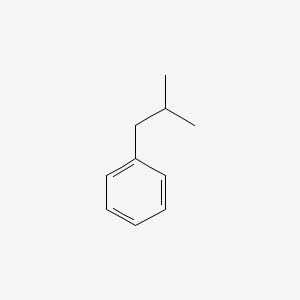

This compound is a critical building block in the organic synthesis industry, valued for its role as a precursor to more complex and high-value molecules. Its primary significance stems from its use in the pharmaceutical sector, but it also serves as an intermediate in the production of specialty chemicals. vinatiorganics.comdataintelo.com The structure of this compound, featuring a benzene ring attached to an isobutyl group, makes it an ideal starting point for syntheses that require the introduction of the 4-isobutylphenyl moiety.

The most prominent application of this compound is as the principal raw material in the manufacture of ibuprofen. patsnap.comvinatiorganics.com Since ibuprofen was first marketed in 1969, the demand for a reliable and economical supply of this compound has grown substantially. patsnap.comresearchgate.net The majority of commercially viable industrial processes for producing ibuprofen begin with this compound. wikipedia.orgresearchgate.net

The original commercial synthesis of ibuprofen, developed by the Boots Group, is a classic example of a multi-step industrial process and is considered a conventional route. wikipedia.org Although largely superseded by more efficient methods like the BHC process, this six-step pathway established this compound as the foundational starting material for ibuprofen. wikipedia.orgsciencesnail.com The process begins with the Friedel-Crafts acylation of this compound and proceeds through several functional group transformations to build the propionic acid side-chain. wikipedia.orggoogle.com

The key stages of this traditional synthesis are outlined below.

Table 1: The Conventional Six-Step Boots Process for Ibuprofen Synthesis

| Step | Reaction Name/Type | Reactants | Key Product |

| 1 | Friedel-Crafts Acylation | This compound, Acetic Anhydride (B1165640)/Acetyl Chloride | 4'-Isobutylacetophenone (B122872) |

| 2 | Darzens Reaction | 4'-Isobutylacetophenone, Ethyl Chloroacetate | α,β-Epoxy Ester |

| 3 | Hydrolysis & Decarboxylation | α,β-Epoxy Ester | 4-Isobutylphenylacetaldehyde |

| 4 | Condensation | 4-Isobutylphenylacetaldehyde, Hydroxylamine | Oxime of the aldehyde |

| 5 | Dehydration | Oxime | 4-Isobutylphenylacetonitrile |

| 6 | Hydrolysis | 4-Isobutylphenylacetonitrile | Ibuprofen |

Role as a Key Intermediate in Chemical Synthesis

Ibuprofen Synthesis Pathways

Green Chemistry Approaches

The synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen is a classic case study in the application of green chemistry principles, with this compound as the starting material. The traditional "brown" synthesis developed by the Boots Company in the 1960s was a six-step process with a low atom economy of about 40%, generating significant chemical waste. sciencesnail.comscheikundeinbedrijf.nlewadirect.com For every kilogram of ibuprofen produced, approximately 1.5 kilograms of waste were created. ewadirect.com This process involved stoichiometric amounts of reagents, such as aluminum trichloride (B1173362), which was hydrated and disposed of in landfills. ccchwc.edu.hk

In contrast, the greener BHC (Boots-Hoechst-Celanese) process, commercialized in 1992, revolutionized ibuprofen production. epa.govresearchgate.net This innovative route begins with the Friedel-Crafts acylation of this compound but uses anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent, which can be recovered and recycled with over 99.9% efficiency. sciencesnail.comccchwc.edu.hkrsc.org The BHC process reduces the synthesis to just three catalytic steps, dramatically improving the atom economy to approximately 77-80%. sciencesnail.comepa.govresearchgate.net This efficiency nearly eliminates waste, as most starting materials are converted into the final product or a recoverable byproduct like acetic acid. epa.gov For its significant environmental and efficiency improvements, the BHC process received the Presidential Green Chemistry Challenge Award in 1997. scheikundeinbedrijf.nlepa.gov

| Feature | Boots Process (Brown) | BHC Process (Green) |

| Starting Material | This compound | This compound |

| Number of Steps | 6 | 3 |

| Atom Economy | ~40% sciencesnail.comepa.gov | ~77-80% sciencesnail.comepa.gov |

| Catalyst | Aluminum Trichloride (Stoichiometric, waste) ccchwc.edu.hk | Anhydrous Hydrogen Fluoride (Catalytic, recycled) sciencesnail.comrsc.org |

| Waste Generation | High (Large volumes of aqueous salt wastes) scheikundeinbedrijf.nlepa.gov | Minimal (Byproducts are recovered and recycled) ccchwc.edu.hkepa.gov |

Other Pharmaceutical and Agrochemical Intermediates

In the agrochemical sector, derivatives of this compound are integral to the production of certain pesticides and herbicides. marketresearchfuture.compmarketresearch.comniir.org The compound's ability to serve as a precursor for complex molecules makes it valuable in creating active ingredients for crop protection products, which are essential for modern agriculture. marketresearchfuture.cominfosys.com The demand for agrochemicals, driven by the need to increase crop yields, contributes to the market for this compound. marketresearchfuture.comniir.org

Precursor in Polymer and Resin Production

This compound functions as a key raw material in the manufacturing of various polymers and resins. marketresearchfuture.com It is notably used in the production of polyisobutylene (B167198) (PIB), a synthetic rubber known for its excellent damping properties, which finds applications in tires, hoses, and roofing materials. marketresearchfuture.com The synthesis of polyisobutylene is typically achieved through cationic polymerization of isobutene, a process where related aromatic hydrocarbons can be involved. wikipedia.orggoogle.com

Furthermore, this compound is utilized in the production of polystyrene, a versatile and lightweight plastic employed in numerous applications, including packaging, disposable containers, and insulation. marketresearchfuture.com Research has also documented the use of this compound as an aromatic hydrocarbon in catalytic compositions for the polymerization of styrene. google.com Its role extends to the synthesis of low molecular weight acrylic resins, which are particularly useful in coatings and adhesives. epo.orggoogle.com These acrylic resins are formed through the co-polymerization of various monomers in the presence of a solvent, which can include alkyl-substituted benzenes like this compound. epo.orggoogle.com

Use in Adhesives, Coatings, and Plastics

Research and Development Applications

Current research and development efforts involving this compound are focused on enhancing production efficiency, expanding its application range, and improving its environmental profile. niir.orgopenpr.com A significant trend is the exploration of bio-based this compound to create more sustainable, eco-friendly products. marketresearchfuture.com This aligns with the growing demand for greener alternatives to traditional chemical inputs, driven by environmental regulations and consumer preferences. marketresearchfuture.com

Technological advancements are being pursued to refine production processes and broaden the compound's utility. marketresearchfuture.com This includes the development of new chemical processes where this compound can serve as a cost-effective intermediate. dataintelo.com Researchers are also investigating its potential use in the production of fuels and as a high-octane gasoline additive. marketresearchfuture.com Continuous investment in R&D aims to improve product quality and discover novel applications for this versatile chemical. niir.org

Scope and Objectives of Current Academic Inquiry

The primary scope of current academic and industrial inquiry into this compound revolves around several key areas. A major objective is the continued optimization of green chemistry principles in its application, particularly in pharmaceutical synthesis, to further reduce environmental impact and improve cost-effectiveness beyond the benchmark BHC process. ewadirect.comijsrch.com Researchers are actively seeking to develop even more efficient and selective catalysts and synthetic routes. ewadirect.com

Another significant objective is the diversification of its applications. This includes the development of new derivatives for use as pharmaceutical and agrochemical intermediates beyond its current primary uses. solubilityofthings.comniir.org There is also a strong focus on its role in the polymer and materials science field, with ongoing research into its use as a precursor for specialty polymers and as a component in advanced coatings and adhesives. google.comdataintelo.com Furthermore, a forward-looking objective is the development of sustainable production methods, including bio-based routes, to align with the global shift towards a circular economy and reduced reliance on petrochemical feedstocks. marketresearchfuture.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUHSQYYJYAXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Record name | N-PROPYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027181 | |

| Record name | Isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS] | |

| Record name | N-PROPYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.93 [mmHg] | |

| Record name | Isobutylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28729-54-6, 538-93-2 | |

| Record name | N-PROPYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028729546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI94T26KGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthesis Methodologies and Reaction Engineering of Isobutylbenzene

Catalytic Synthesis of Isobutylbenzene (B155976)

The synthesis of this compound is a critical step in various industrial processes, most notably in the production of the nonsteroidal anti-inflammatory drug, ibuprofen (B1674241). central.edu Advanced methodologies focus on catalytic routes to enhance efficiency, selectivity, and environmental compatibility.

Friedel-Crafts reactions are fundamental to the synthesis of this compound and its derivatives. central.edusciencesnail.combrainly.com Both alkylation and acylation pathways are employed, each with distinct advantages and challenges. Direct Friedel-Crafts alkylation of benzene (B151609) with an isobutyl halide is often problematic due to carbocation rearrangements, leading to the formation of undesired isomers like sec-butylbenzene (B1681704). sciencesnail.comstudysmarter.co.uk To circumvent this, a common strategy involves the Friedel-Crafts acylation of benzene with isobutyryl chloride to form isobutyrophenone (B147066), which is then reduced to this compound. sciencesnail.combrainly.com This two-step process generally offers superior selectivity. brainly.com

Another significant application of Friedel-Crafts acylation is the reaction of this compound itself to produce key intermediates. For instance, the acylation of this compound with acetic anhydride (B1165640) or acetyl chloride is a pivotal step in both the Boots and Hoechst processes for manufacturing ibuprofen, yielding 4'-isobutylacetophenone (B122872). central.edusciencesnail.com

The general mechanism for Friedel-Crafts acylation involves the generation of a reactive acylium ion through the interaction of an acylating agent with a Lewis acid catalyst. sciencesnail.comchemcess.com This electrophile then attacks the aromatic ring, followed by deprotonation to yield the aromatic ketone. chemcess.com Unlike alkylation, the acylation product is less reactive than the starting material, which helps to prevent multiple substitutions. sciencesnail.com

Friedel-Crafts Alkylation and Acylation Reactions

Catalysts and Their Influence on Selectivity and Yield

Lewis Acid Catalysts (e.g., AlCl₃, HF)

Traditional and widely used catalysts for Friedel-Crafts acylation are strong Lewis acids like aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF). sciencesnail.comacs.org AlCl₃ is effective in activating acylating agents such as acyl halides and anhydrides to form the necessary electrophilic species. central.edusciencesnail.com For example, in the synthesis of 4'-isobutylacetophenone from this compound and acetic anhydride, AlCl₃ facilitates the formation of the acylium ion. central.edu However, a significant drawback of AlCl₃ is that it often needs to be used in stoichiometric amounts because it forms a stable complex with the resulting ketone product. chemcess.com This necessitates a hydrolytic workup to release the product and leads to large volumes of acidic waste. chemcess.comacs.org

Hydrogen fluoride is another industrially important catalyst, particularly in the acylation of this compound to produce an intermediate for ibuprofen. chemcess.comiitm.ac.in A key advantage of HF is that it can be recovered by distillation, which reduces waste generation. chemcess.com Despite their effectiveness, both AlCl₃ and HF pose considerable environmental and safety challenges, including corrosivity (B1173158) and toxicity, driving the search for more benign alternatives. acs.orgresearchgate.net

Zeolite-based Catalysts (e.g., HBeta, Al-KIT-6)

To address the shortcomings of traditional Lewis acids, solid acid catalysts, particularly zeolites, have emerged as promising alternatives. iitm.ac.inresearchgate.net Zeolites offer advantages such as ease of separation, reusability, and reduced corrosive waste. researchgate.net Zeolite H-Beta has been shown to be an effective catalyst for the acylation of this compound with acetic anhydride. iitm.ac.in The shape selectivity of zeolites can also influence the product distribution. studysmarter.co.uk

Mesoporous aluminosilicates, such as Al-KIT-6, have also been investigated for the acylation of this compound. researchgate.netresearchgate.net In one study, Al-KIT-6 with a specific silica-to-alumina ratio (Si/Al=25) demonstrated high conversion of this compound (72%) and high selectivity (94%) for the desired 4-isobutylacetophenone. researchgate.net The catalytic activity of these materials is attributed to the presence of acid sites within their structured pores. researchgate.netmdpi.com Research by Kantam et al. found that the particle size of microcrystalline beta zeolite influenced the conversion of this compound. researchgate.net

Table 1: Performance of Zeolite-based Catalysts in this compound Acylation

| Catalyst | Acylating Agent | Substrate Conversion (%) | Product Selectivity (%) | Reference |

|---|---|---|---|---|

| Al-KIT-6 (Si/Al=25) | Acetic Anhydride | 72 | 94 (for 4-isobutylacetophenone) | researchgate.net |

Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs), particularly those based on chloroaluminates, have been explored as alternative catalysts and solvents for the acylation of this compound. mdpi.comacs.orgresearchgate.net These compounds can exhibit strong Lewis acidity and offer benefits such as low vapor pressure and the potential for catalyst recycling. mdpi.com For the acylation of this compound, a chloroaluminate-based ionic liquid, [HN₂₂₂][Al₂Cl₇], and a related liquid coordination complex (LCC), AlCl₃/O-NMP, were found to be efficient catalysts. acs.org The LCC, in particular, showed excellent performance with 99% conversion and 96% selectivity. acs.orgresearchgate.net Ionic liquids can serve as both the catalyst and the reaction medium, simplifying the process. mdpi.com The use of these advanced catalytic systems aims to replace hazardous catalysts like HF and AlCl₃. acs.orgfigshare.comsemanticscholar.org

Table 2: Performance of Ionic Liquid-Based Catalysts in this compound Acylation

| Catalyst | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| [HN₂₂₂][Al₂Cl₇] | - | - | acs.org |

In the Friedel-Crafts acylation of substituted benzenes like this compound, the position of the incoming acyl group on the aromatic ring is directed by the existing substituent. The isobutyl group is an alkyl group, which is known to be an ortho, para-director due to its electron-donating nature through hyperconjugation and inductive effects. sciencesnail.com This means that the acylation of this compound will primarily yield a mixture of ortho- and para-substituted products.

However, the steric bulk of the isobutyl group significantly hinders the approach of the electrophile to the ortho positions. sciencesnail.com Consequently, the para-substituted product is strongly favored. sciencesnail.com For example, in the Friedel-Crafts acylation of this compound with chloropropionyl chloride in the presence of AlCl₃, a high regioselectivity of greater than 9:1 for the para- to ortho-isomer was observed. rsc.org This high regioselectivity for the para isomer is crucial in syntheses like that of ibuprofen, where the para-substituted acetophenone (B1666503) is the required intermediate. sciencesnail.com

Side Reactions and By-product Formation (e.g., Rearrangements, Multiple Alkylations)

Carbocation Rearrangements: Direct Friedel-Crafts alkylation of benzene with an isobutyl halide (e.g., isobutyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is prone to carbocation rearrangement. sciencesnail.com The initial activation of the alkyl halide generates a primary carbocation. This primary carbocation is highly unstable and rapidly undergoes a hydride shift, an intramolecular rearrangement, to form a more stable secondary or tertiary carbocation. sciencesnail.comlibretexts.org In the case of an isobutyl group, the primary carbocation rearranges to the more stable sec-butyl carbocation. This rearranged carbocation then acts as the main alkylating species, reacting with benzene to yield sec-butylbenzene as the major, undesired product instead of this compound. sciencesnail.com To circumvent this issue, a common strategy involves Friedel-Crafts acylation followed by a reduction reaction. brainly.com The acylation reaction introduces an isobutyryl group onto the benzene ring. The resulting acylium ion is stabilized by resonance and does not undergo rearrangement. libretexts.org The subsequent reduction of the ketone yields the desired this compound. brainly.com

Multiple Alkylations: Another significant drawback of Friedel-Crafts alkylation is the propensity for multiple substitutions on the benzene ring. The isobutyl group, once attached to the benzene ring, is an activating group, meaning it makes the ring more nucleophilic than the starting material, benzene. sciencesnail.com This increased nucleophilicity makes the product, this compound, more reactive towards further electrophilic attack than the initial benzene reactant. Consequently, this leads to the formation of di- or poly-alkylated by-products, which complicates the purification process and lowers the selectivity for the desired mono-alkylated product. sciencesnail.com In contrast, the Friedel-Crafts acylation product has an electron-withdrawing acyl group, which deactivates the aromatic ring towards further electrophilic substitution, thus preventing multiple additions. sciencesnail.com

Other Alkylation Methods (e.g., Toluene (B28343) and Propylene (B89431) Alkylation)

An important industrial method for synthesizing this compound involves the side-chain alkylation of toluene with propylene. rdd.edu.iqjustia.compatsnap.com This process is typically carried out in the presence of a basic catalyst and offers a more selective route to this compound compared to the direct alkylation of benzene. rdd.edu.iqjustia.com The reaction directly forms the isobutyl group on the methyl side-chain of toluene. This method is a cornerstone in the commercial production of this compound, a key intermediate for various pharmaceuticals and fragrances. rdd.edu.iq

Basic Catalysts (e.g., Alkali Metals, Potassium-Sodium Alloys)

The side-chain alkylation of toluene with propylene requires the use of basic catalysts, with alkali metals being particularly effective. patsnap.com Catalysts such as metallic potassium, sodium, and sodium-potassium (NaK) alloys are commonly employed. rdd.edu.iqintratec.us Potassium metal is a frequently used catalyst for this reaction. rdd.edu.iqchembk.com Sodium/potassium alloys, specifically NaK₂, are also utilized in commercial batch processes. intratec.usgoogle.com Another catalytic system involves dispersing liquid sodium onto potassium carbonate particles. google.com These alkali metal catalysts facilitate the displacement of benzylic hydrogens from toluene, generating a toluene anion. google.com This anion then acts as a nucleophile, attacking the propylene to initiate the alkylation process on the side chain. google.com

Process Optimization for Conversion and Selectivity

Optimizing the process parameters is crucial for maximizing the conversion of reactants and the selectivity towards this compound while minimizing by-product formation. Key variables include temperature, pressure, reactant molar ratios, and catalyst composition.

In the alkylation of toluene with propylene using alkali metal catalysts, the reaction temperature is a critical parameter. Studies have shown that the reaction is typically conducted at temperatures ranging from 130°C to 205°C. justia.comchembk.comgoogle.com One process specifies a temperature range of 190°C to 205°C. chembk.com Another optimized process suggests a lower temperature range of 145°C to 155°C to improve selectivity. google.com Pressure is another important factor, especially when using a gaseous reactant like propylene, with pressures typically maintained between 250 psig and 350 psig. google.com

The following table summarizes the effect of different catalytic systems and conditions on the synthesis of this compound from toluene and propylene.

| Catalyst System | Temperature (°C) | Pressure | Toluene Conversion (%) | This compound Selectivity (%) | Notes |

| Potassium Metal | 190 - 205 | 2.94 MPa | 54.53 | 89.6 | Yield of this compound was 48.88%. chembk.com |

| Na₂O/K₂CO₃ | 175 | - | 46 - 65 | - | Propylene conversion was 64-74%. epo.org |

| Sodium/Potassium Alloy (NaK₂) | 145 - 155 | 250-350 psig | - | - | Optimized temperature range to improve selectivity. google.com |

| Sodium on Potassium Carbonate | 150 - 250 | - | - | - | Catalyst activation temperature range. google.com |

Reduction Reactions for this compound Formation (e.g., Wolff-Kishner Reduction)

Reduction reactions provide a reliable method to produce this compound, effectively bypassing the rearrangement problems associated with direct Friedel-Crafts alkylation. A common two-step approach involves the Friedel-Crafts acylation of benzene with isobutyryl chloride to form isobutyrophenone, followed by the reduction of the ketone functionality. brainly.com

The Wolff-Kishner reduction is a prominent method used for this purpose. chemdad.comtandfonline.com This reaction deoxygenates aldehydes and ketones to the corresponding alkanes. In this context, isobutyrophenone is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. chemdad.comtandfonline.com The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation by the strong base, eliminates nitrogen gas to yield the alkane, this compound. tandfonline.com

Historically, high-boiling point solvents like ethylene (B1197577) glycol or diethylene glycol were used to achieve the necessary high reaction temperatures. tandfonline.com However, greener alternatives like glycerol (B35011) or propylene glycol have been successfully employed. chemdad.comtandfonline.com For instance, the Wolff-Kishner reduction of isobutyrophenone in glycerol at reflux (149–155 °C) for three hours yielded this compound with an average yield of 51%. chemdad.com A similar reaction using an electrical heat source gave a 55% yield. chemdad.com Another study using propylene glycol as the solvent at a reflux temperature of 139–143°C also successfully produced this compound. tandfonline.com

The Clemmensen reduction, which uses amalgamated zinc (Zn(Hg)) and hydrochloric acid, is another classical method to reduce the ketone group of isobutyrophenone to an isobutyl group, forming this compound. sciencesnail.com

Hydrogenation of Olefinic Precursors

The synthesis of this compound can also be achieved through the hydrogenation of suitable olefinic precursors. This approach is particularly relevant in multi-step syntheses of more complex molecules where this compound is an intermediate. For example, one route to ibuprofen involves the formation of this compound from benzene and 2-methylpropene via a rhodium-catalyzed arene alkenylation, followed by a hydrogenation step. acs.org

In a more direct context, the catalytic hydrogenation of olefinic precursors is a key step in certain industrial processes. bloomtechz.com For instance, an olefin precursor can be synthesized and subsequently hydrogenated in the presence of a catalyst to form the saturated alkylbenzene structure. bloomtechz.com The hydrogenation process typically involves reacting the olefin with hydrogen gas over a metal catalyst. google.com This method effectively saturates the carbon-carbon double bond of the precursor to yield this compound. The choice of catalyst and reaction conditions is critical to ensure high conversion and selectivity, avoiding unwanted side reactions like the saturation of the aromatic ring. core.ac.uk

Reaction Kinetics and Mechanism Elucidation

Understanding the reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound.

The Friedel-Crafts reaction proceeds via an electrophilic aromatic substitution mechanism. In the alkylation process, the Lewis acid catalyst activates the alkyl halide to form a carbocation electrophile. libretexts.org The aromatic ring then attacks this carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. sciencesnail.comlibretexts.org A proton is subsequently lost from the intermediate to restore the aromaticity of the ring, yielding the alkylated product. libretexts.org As noted, the formation of an unstable primary carbocation can lead to rearrangement to a more stable carbocation before the aromatic ring is attacked. libretexts.org In Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement, ensuring the integrity of the acyl group structure. libretexts.org

The side-chain alkylation of toluene with propylene using an alkali metal catalyst involves a different mechanism. The alkali metal reacts with toluene to displace a benzylic hydrogen, forming an alkylbenzene anion/alkali metal cation pair. google.com This organometallic species then acts as a nucleophile, reacting with the olefin (propylene) to form the alkylated side chain. google.com The rate of this reaction is influenced by factors such as temperature, pressure, and the nature of the alkali metal catalyst. For example, sodium has been observed to catalyze the alkylation in a temperature-dependent manner, favoring this compound formation at lower temperatures, whereas with potassium, the product ratio of this compound to n-butylbenzene is less sensitive to temperature changes over a range of 107°C to 204°C. google.com

The Wolff-Kishner reduction mechanism involves the initial condensation of the ketone (isobutyrophenone) with hydrazine to form a hydrazone. tandfonline.com The strong base then deprotonates the nitrogen, and a subsequent proton transfer from the solvent to the carbon occurs. A final deprotonation of the nitrogen, coupled with the expulsion of dinitrogen gas (N₂), leads to the formation of a carbanion which is quickly protonated by the solvent to give the final alkane product. tandfonline.com The reaction rate is highly dependent on temperature, requiring elevated temperatures to drive the elimination of nitrogen gas. tandfonline.com

Kinetic Studies of this compound Formation Reactions

Kinetic studies are crucial for understanding and optimizing the synthesis of this compound. The rate of reaction is significantly influenced by factors such as reactant concentrations, catalyst loading, and temperature.

One of the primary commercial routes is the side-chain alkylation of toluene with propylene. rdd.edu.iq Kinetic models for this process are complex, often described by Langmuir-Hinshelwood type mechanisms, where the reaction steps between adsorbed reactants on the catalyst surface are rate-determining. researchgate.netresearchgate.net Studies on the alkylation of toluene with propylene show that toluene conversion can range from 10% to 75%, with selectivity for this compound between 75% and 90%, depending on the catalyst and conditions. justia.com

In the context of ibuprofen synthesis, the kinetics of the Friedel-Crafts acylation of this compound with acetic anhydride are also well-studied. The reaction rate is notably influenced by the concentration of reactants at the catalyst's active sites. rdd.edu.iq Furthermore, kinetic investigations into related reactions, such as the hydrogenation of p-isobutyl acetophenone (an intermediate derived from this compound), have been conducted over temperature ranges of 373–398K to determine kinetic parameters and activation energies. researchgate.netresearchgate.net The reaction between isobutyl alcohol and acetic anhydride has also been the subject of kinetic analysis to understand reaction mechanisms and the effect of temperature on reaction velocity. pacific.edu

Mechanistic Pathways of Catalytic Reactions

The synthesis of this compound is predominantly achieved through catalytic reactions, each with a distinct mechanistic pathway.

Friedel-Crafts Reactions : This is a cornerstone method. The synthesis can begin with a Friedel-Crafts acylation of benzene with isobutyryl chloride, catalyzed by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). sciencesnail.comsciencesnail.com The mechanism involves the Lewis acid activating the acid chloride to form a potent electrophile, an acylium ion. Benzene, acting as a nucleophile, attacks this ion in an electrophilic aromatic substitution reaction. sciencesnail.comsciencesnail.com The resulting isobutyrophenone is then reduced to this compound. sciencesnail.comsciencesnail.com Direct Friedel-Crafts alkylation of benzene with isobutyl chloride is generally avoided as the unstable primary carbocation intermediate rapidly rearranges, leading to the undesired sec-butylbenzene as the major product. sciencesnail.com In greener syntheses, anhydrous hydrogen fluoride (HF) is used as both a catalyst and a solvent for the acylation of this compound. sciencesnail.comrsc.org

Alkylation of Toluene with Propylene : This process involves the side-chain alkylation of toluene, reacting with propylene in the presence of an alkali metal catalyst, such as sodium or potassium supported on various materials. rdd.edu.iqprepchem.comgoogle.com The reaction is typically conducted in an autoclave under pressure. prepchem.com The mechanism involves the formation of an organometallic intermediate that facilitates the addition of the propylene to the toluene side chain.

Catalytic Hydrogenation and Carbonylation : In the BHC "green" process for ibuprofen, this compound is first converted to 4'-isobutylacetophenone. sciencesnail.comsciencesnail.com This ketone then undergoes a palladium-catalyzed hydrogenation to form an alcohol intermediate. sciencesnail.comsciencesnail.com The final step is a palladium-catalyzed carbonylation of the alcohol with carbon monoxide to produce ibuprofen. sciencesnail.com The catalytic cycle for the carbonylation step involves oxidative addition to the palladium center, insertion of carbon monoxide, and subsequent nucleophilic attack to release the final product and regenerate the catalyst. sciencesnail.com

Influence of Reaction Conditions on Reaction Rates and Pathways

Reaction conditions such as temperature, pressure, and residence time critically affect the rate, yield, and selectivity of this compound synthesis.

Temperature is a key variable. In the dehydroisomerisation of isobutenylcyclohexene to this compound, selectivity is highly dependent on temperature. An optimal range of 275-300°C was found to maximize this compound production while minimizing by-products. google.com Similarly, in the alkylation of toluene with propylene, the reaction is typically heated to a temperature range of 130°C to 190°C. justia.com For the acylation of this compound, studies show that while temperature has a tangible influence, the conversion rate may only vary slightly, for instance, from 18.05% to 19.8% within a 25-30°C range. rdd.edu.iq

Reaction time also plays a significant role. In flow chemistry systems, residence time can be precisely controlled. For the metalation of 1-ethyl-4-isobutylbenzene, a key step in a novel ibuprofen synthesis, the optimal residence time was found to be 3.14 seconds at -20°C, achieving a 95% yield. sci-hub.se In batch reactions for the acylation of this compound, increasing the reaction time from one to three hours can significantly increase the conversion rate. rdd.edu.iq

The table below summarizes the effect of temperature on the selectivity of this compound formation from isobutenylcyclohexene. google.com

| Reaction Temperature (°C) | Selectivity to this compound (% w/w) | Selectivity to Isobutylcyclohexane (% w/w) | Selectivity to Isobutylcyclohexene (% w/w) | Selectivity to Isobutenylbenzene (% w/w) |

|---|---|---|---|---|

| 250 | 94.77 | 2.44 | 0.09 | 0.04 |

| 275 | 96.21 | 0.99 | 0.129 | 0.08 |

| 300 | 96.32 | 0.36 | 0.177 | 0.24 |

| 325 | 94.50 | 0.37 | 1.36 | 1.07 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry have been instrumental in revolutionizing the synthesis of this compound and its derivatives, aiming to reduce environmental impact and improve efficiency. openstax.org

Development of Environmentally Benign Synthetic Routes

A significant advancement in green chemistry is the BHC (Boots-Hoechst-Celanese) process for producing ibuprofen, which starts with this compound. ijsrch.com This route is celebrated for its environmental advantages over the traditional six-step Boots synthesis. scienceinschool.orgscienceinschool.org The BHC process consists of only three steps. scienceinschool.orgugal.ro A key innovation is the use of anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent in the initial Friedel-Crafts acylation step. rsc.orgugal.ro Crucially, the HF can be recovered and reused with over 99.9% efficiency, which drastically reduces waste compared to the stoichiometric amounts of aluminum trichloride used in the traditional method, which becomes waste after hydration. rsc.orgccchwc.edu.hksciencehistory.org

Utilization of Sustainable Solvents (e.g., Glycerol)

Efforts to make synthesis routes greener include replacing conventional solvents with more sustainable alternatives. In one method for synthesizing this compound, the Wolff-Kishner reduction of isobutyrophenone is performed using glycerol as the solvent. chemicalbook.comchemicalbook.comprocurementresource.com This is particularly noteworthy as the glycerol used can be sourced from biodiesel production, making it a renewable feedstock. chemicalbook.comchemicalbook.com This synthesis, when heated to reflux at 149–155°C for three hours, yielded 51-55% this compound, demonstrating the viability of glycerol as a green solvent in this process. chemicalbook.comchemicalbook.com

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. rsc.orgvivekanandcollege.ac.in The development of the BHC process for ibuprofen from this compound is a prime example of applying this principle. chemrxiv.org

The traditional Boots synthesis was a six-step process with a low atom economy of about 40%. ugal.roresearchgate.net This meant that for every 30 million pounds of ibuprofen produced, approximately 45 million pounds of waste were generated, consisting of unwanted by-products and spent reagents like hydrated aluminum trichloride. ccchwc.edu.hksciencehistory.org

In contrast, the streamlined, three-step BHC process boasts a much-improved atom economy of 77%. ugal.roresearchgate.net This catalytic route generates significantly less waste, with the only major by-product being acetic acid, which can potentially be recovered and used for other applications. ugal.ro The reduction from six synthetic steps to three not only minimizes waste but also reduces energy consumption and the need for auxiliary substances. ijsrch.comscienceinschool.org

The following table compares the traditional and green synthesis routes for ibuprofen, starting from this compound.

| Feature | Traditional Boots Synthesis | Green BHC Synthesis |

|---|---|---|

| Starting Material | This compound | This compound |

| Number of Steps | 6 scienceinschool.orgscienceinschool.org | 3 scienceinschool.orgscienceinschool.org |

| Atom Economy | ~40% ugal.roresearchgate.net | ~77% ugal.roresearchgate.net |

| Key Reagent/Catalyst | Stoichiometric AlCl₃ rsc.org | Catalytic, recyclable HF rsc.orgopenstax.org |

| Major Waste | Hydrated aluminum salts, other by-products ccchwc.edu.hksciencehistory.org | Acetic acid ugal.ro |

Energy Efficiency in Production Processes

The production of this compound (IBB), a key intermediate for pharmaceuticals and other fine chemicals, is an energy-intensive process. salasobrien.com Consequently, enhancing energy efficiency is a critical objective for achieving economic competitiveness and environmental sustainability. salasobrien.comimarcgroup.com Research and industrial efforts are increasingly focused on optimizing existing processes and developing novel synthesis routes that minimize energy consumption. imarcgroup.com Key strategies include process intensification, heat integration, the adoption of advanced catalytic systems, and the transition from batch to continuous-flow processes. acs.orgnih.govdokumen.pub

A significant area of improvement lies in the transition from traditional batch reactors to continuous-flow systems. acs.orgnih.gov Continuous-flow processes offer superior heat and mass transfer, which allows for precise temperature control and minimizes the formation of hotspots, a common issue in large-scale batch reactors. acs.org This enhanced control can lead to shorter reaction times and higher yields, directly translating to lower energy consumption per unit of product. nih.gov A comparative analysis of batch versus flow chemistry for several pharmaceutical processes, including the synthesis of ibuprofen from this compound, demonstrated that continuous-flow methods can reduce energy consumption by up to 97%. acs.orgnih.gov For the ibuprofen process specifically, a 97% enhancement in energy efficiency was observed when shifting from batch to continuous flow. acs.orgnih.gov

Process intensification, which aims to combine multiple unit operations into a single piece of equipment, offers another path to significant energy savings. dokumen.pubsci-hub.box Techniques like reactive distillation, where the chemical reaction and the separation of products occur simultaneously, can dramatically reduce the energy required for heating, cooling, and pumping materials between separate reactor and distillation units. dokumen.pubresearchgate.net In the context of IBB synthesis, which often involves separating the product from unreacted starting materials like toluene and various byproducts, integrating the reaction and separation steps can lead to substantial efficiency gains. dokumen.pubgoogle.com

Heat integration is a fundamental principle of process engineering aimed at reducing external utility consumption. ntnu.eduosti.gov In IBB production, which involves exothermic alkylation reactions and energy-intensive distillation steps, there are numerous opportunities for heat recovery. sci-hub.boxpsu.edu The heat generated from the exothermic Friedel-Crafts alkylation can be captured and used to preheat feedstock streams or to provide the heat duty for reboilers in the purification section. sci-hub.boxosti.gov For instance, in a process for producing 1-chloroethyl-4-butyl benzene ketone, a related synthesis, the top steam of a high-pressure distillation tower is used to preheat the feed, showcasing a practical application of heat integration. sci-hub.box Systematically analyzing a process using techniques like Pinch Analysis can identify the optimal heat exchanger network to maximize heat recovery and minimize the need for external heating and cooling. ntnu.edu

The choice of catalyst also plays a crucial role in the energy profile of IBB synthesis. Highly active and selective catalysts can lower the required reaction temperature and pressure, thereby reducing energy input. bohrium.com For example, the traditional side-chain alkylation of toluene with propylene uses an alkali metal catalyst, which, despite its effectiveness, operates under conditions that can lead to gum formation and has a short lifespan. google.com The development of more robust catalysts, such as certain zeolites or supported metal oxides, can enable the reaction to proceed under milder conditions, improving energy efficiency and catalyst longevity. bohrium.comjustia.com

Alternative energy sources are also being explored to reduce the reliance on fossil fuels for process heat. Research has demonstrated the feasibility of using solar thermal energy to drive the synthesis of this compound. researchgate.net In one study, a Wolff-Kishner reduction to produce IBB was successfully conducted using a solar reflector to achieve the necessary reflux temperatures of 149–155 °C, yielding results comparable to conventional electrical heating. researchgate.netchemicalbook.com

The following tables provide comparative data on energy consumption for different production methodologies and the impact of process optimization.

Table 1: Comparative Energy Consumption in Chemical Synthesis: Batch vs. Continuous-Flow

| Process/Metric | Batch Process Energy Consumption | Continuous-Flow Process Energy Consumption | Average Improvement |

| General Range (Wh/g) | 1 x 10⁻¹ to 1 x 10² | 1 x 10⁻² to 1 x 10¹ | ~78% |

| Ibuprofen Process | High (exact value varies) | Up to 97% lower than batch | 97% |

| Phenibut Process (Wh/g·h) | 9.51 | 0.82 | 91% |

| Tamoxifen Process (Wh/g·h) | 1.49 | 0.99 | 34% |

| This table presents a comparison of energy consumption between traditional batch processing and modern continuous-flow methods for several chemical syntheses, including the production of ibuprofen from IBB. Data is synthesized from studies analyzing industrial pharmaceutical processes. acs.orgnih.gov |

Table 2: Impact of Process Optimization on Ketal Reaction in Ibuprofen Synthesis

| Metric | Original Technology | Improved Technology | Percentage Reduction |

| Reaction Time (hours) | >22 | <8 | >63% |

| Electricity (kWh/kg) | 2.3 | 0.9 | 60.9% |

| Steam Consumption ( kg/kg ) | 28.2 | 11.3 | 60% |

| Energy Cost (¥/kg) | 7.5 | 3.0 | 60% |

| This table illustrates the energy and cost savings achieved through equipment improvement and parameter optimization in the ketal reaction step, a part of an industrial ibuprofen synthesis route. aidic.it |

Iii. Spectroscopic and Advanced Analytical Characterization in Isobutylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool in organic chemistry for defining molecular structure. ox.ac.uk It operates on the principle of observing the behavior of atomic nuclei in a magnetic field, where the chemical environment of each nucleus influences its resonance frequency. ox.ac.uk

Proton (¹H) NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule. In isobutylbenzene (B155976), the distinct chemical environments of the protons on the aromatic ring and the isobutyl side chain give rise to a characteristic spectrum.

Research findings indicate the following chemical shifts (δ) for the protons in this compound:

A multiplet signal corresponding to the five protons of the phenyl group is typically observed around δ 7.61 ppm. yale.edu

The two benzylic protons (CH₂) attached to the aromatic ring appear as a doublet at approximately δ 2.89 ppm, with a coupling constant (J) of about 7 Hz. yale.edu

The single methine proton (CH) in the isobutyl group is observed as a nonet around δ 2.29 ppm, also with a J value of 7 Hz. yale.edu

The six equivalent protons of the two methyl (CH₃) groups present as a doublet at approximately δ 1.34 ppm, coupled to the methine proton with a J value of 7 Hz. yale.edu

These assignments are consistent across various studies and provide a clear fingerprint for the proton framework of this compound. yale.eduguidechem.com

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | ~7.61 | Multiplet | - |

| Benzylic (CH₂) | ~2.89 | Doublet | ~7 |

| Methine (CH) | ~2.29 | Nonet | ~7 |

| Methyl (CH₃) | ~1.34 | Doublet | ~7 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of a molecule. Due to the symmetry in the isobutyl group and the phenyl ring, the ¹³C NMR spectrum of this compound shows fewer signals than the total number of carbon atoms. yale.edu

The spectrum typically displays seven distinct signals:

Four signals in the aromatic region correspond to the carbons of the phenyl group. The carbon atom attached to the isobutyl group (quaternary carbon) resonates at approximately 141.8 ppm. The other aromatic carbons appear at roughly 129.4 ppm, 128.4 ppm, and 126.0 ppm. yale.edu

Three signals in the aliphatic region represent the carbons of the isobutyl side chain. The benzylic carbon (CH₂) is found at about 45.8 ppm, the methine carbon (CH) at 30.5 ppm, and the two equivalent methyl carbons (CH₃) at 22.7 ppm. yale.edu

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| C (quaternary, aromatic) | ~141.8 |

| CH (aromatic) | ~129.4 |

| CH (aromatic) | ~128.4 |

| CH (aromatic) | ~126.0 |

| CH₂ (benzylic) | ~45.8 |

| CH (methine) | ~30.5 |

| CH₃ (methyl) | ~22.7 |

For complex molecules, particularly those with stereocenters, advanced NMR techniques are crucial for determining their three-dimensional structure. numberanalytics.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space interactions between nuclei, which is fundamental for stereochemical assignment. ox.ac.uknumberanalytics.com Other 2D NMR methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. numberanalytics.comemerypharma.com

While this compound itself is an achiral molecule and lacks stereocenters, these advanced techniques are vital in the broader context of this compound research. For instance, in studies involving derivatives of this compound that are chiral, such as certain pharmaceutical intermediates or metabolites, these methods are indispensable for assigning the absolute configuration. nptel.ac.inbme.hu For example, the analysis of complex reaction mixtures or the structural elucidation of novel compounds synthesized from this compound would heavily rely on these sophisticated NMR experiments. emerypharma.comfigshare.com

13C NMR Spectroscopy for Carbon Skeleton Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. core.ac.uk The molecular weight of this compound is approximately 134.22 g/mol . guidechem.com

Upon ionization in a mass spectrometer, this compound undergoes fragmentation, producing a characteristic pattern of ions. The most abundant fragment ion is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common feature in the mass spectra of alkylbenzenes. researchgate.net Another significant peak is observed at m/z 43, corresponding to the isopropyl cation (C₃H₇⁺). researchgate.net The fragmentation pattern of this compound can show differences when compared to its isomer, n-butylbenzene. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osram.com It is a cornerstone for the purity analysis and identification of volatile compounds like this compound. smithers.com

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column. innovatechlabs.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. medistri.swiss By comparing the retention time from the GC and the mass spectrum with those of a known standard or a spectral library, the identity and purity of this compound in a sample can be unequivocally confirmed. smithers.com This method is highly effective for detecting and quantifying trace amounts of impurities or contaminants. smithers.commedistri.swiss

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing less volatile or thermally labile compounds, which are not suitable for GC-MS. waters.com LC-MS is frequently employed in pharmaceutical and metabolic studies for impurity profiling and metabolite identification. researchgate.netpharmtech.com

In the context of this compound research, LC-MS is instrumental in studying its metabolic fate. For example, research has shown that certain microorganisms can oxidize this compound to various metabolites, such as 3-isobutylcatechol and (+)-2-hydroxy-8-methyl-6-oxononanoic acid. tandfonline.com LC-MS allows for the separation of these metabolites from a complex biological matrix, and their subsequent identification and quantification by the mass spectrometer. waters.com This is crucial for understanding the biotransformation pathways of this compound. Furthermore, LC-MS is a key technique for the detection and characterization of impurities that may form during the synthesis or storage of this compound and its derivatives. waters.comajprd.com

Spectroscopic and Advanced Analytical Characterization in this compound Research

The comprehensive analysis of this compound and its derivatives relies on a suite of sophisticated spectroscopic and analytical techniques. These methods are crucial for confirming molecular structure, identifying functional groups, separating complex mixtures, and characterizing material properties.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting ions and analyzing their subsequent masses. wikipedia.org In the analysis of this compound, a compound with the chemical formula C₁₀H₁₄, MS/MS provides detailed fragmentation patterns that help confirm its specific isomeric structure. acs.org

When subjected to collision-induced dissociation, this compound characteristically loses its isobutyl group, leading to the formation of a prominent benzyl (B1604629) cation or a tropylium ion at a mass-to-charge ratio (m/z) of 91. acs.org This fragmentation is a key diagnostic feature that distinguishes it from its isomers, such as n-butylbenzene, sec-butylbenzene (B1681704), and tert-butylbenzene, which would produce different fragmentation patterns upon analysis. Researchers can also observe the molecular ion peak at m/z 134, corresponding to the intact this compound molecule. nist.gov

The fragmentation process can be summarized as follows:

Ionization of the this compound molecule.

Selection of the parent ion (m/z 134) in the first mass spectrometer.

Fragmentation of the parent ion through collision with an inert gas.

Analysis of the resulting fragment ions in the second mass spectrometer.

This detailed analysis allows for unambiguous identification and structural confirmation of this compound in complex matrices. acs.org

Table 1: Key Mass Spectrometry Data for this compound

| Feature | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| Molecular Ion | 134 | Intact this compound Molecule [C₁₀H₁₄]⁺ |

| Base Peak | 91 | Loss of isobutyl group, forming [C₇H₇]⁺ (benzyl/tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.commt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. photothermal.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the aromatic ring and the alkyl substituent. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of a molecule. photothermal.com For this compound, Raman spectroscopy is particularly sensitive to the non-polar C-C bonds of the benzene (B151609) ring and the alkyl chain. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR and Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR and Raman |

| C=C Aromatic Ring Stretch | 1450-1600 | IR and Raman |

| C-H Bending (Alkyl) | 1370-1470 | IR |

The combination of IR and Raman spectra provides a comprehensive "fingerprint" of the this compound molecule, allowing for its identification and the analysis of its functional groups. edinst.com

X-ray Diffraction (XRD) for Crystalline Structure Characterization

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. anton-paar.comrigaku.com While this compound is a liquid at room temperature, XRD is highly applicable to the study of its solid derivatives or co-crystals. google.com By analyzing the angles and intensities of the diffracted X-ray beams, researchers can deduce the three-dimensional arrangement of atoms within the crystal lattice. rigaku.com This information is critical for understanding polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. The crystal structure can significantly influence the physical properties of a material, such as its melting point, solubility, and stability. wiley-vch.deaps.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. neliti.comnih.gov In the context of this compound analysis, HPLC is particularly useful for samples that are not easily volatilized or for analyzing mixtures containing a wide range of compounds. researchgate.netsciengine.com A typical HPLC system for this compound analysis would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and water. neliti.com Detection is often achieved using a UV detector, as the benzene ring in this compound absorbs UV light. neliti.com

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. shimadzu.comrestek.comtandfonline.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. epa.govepa.gov this compound is well-suited for GC analysis due to its volatility. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for definitive identification. shimadzu.com For instance, this compound can be used as an internal standard in the GC analysis of other volatile compounds due to its stable retention time and clear separation from other components. tandfonline.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Material Science Applications

TGA and DSC are thermal analysis techniques that provide valuable information about the physical and chemical properties of materials as a function of temperature. sgs-institut-fresenius.dewku.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. etamu.edumat-cs.com For materials containing this compound, such as polymers or other composites, TGA can be used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems. mat-cs.comxrfscientific.com For example, the weight loss observed at specific temperatures can correspond to the volatilization of this compound or the decomposition of the host material. etamu.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comwikipedia.org This technique is used to identify thermal transitions such as melting points, glass transitions, and crystallization events. sgs-institut-fresenius.deautomotivepapers.com In the study of this compound-containing materials, DSC can provide insights into how the presence of this compound affects the thermal properties of the material, such as its glass transition temperature or melting behavior. wikipedia.orgautomotivepapers.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-butylbenzene |

| sec-butylbenzene |

| tert-butylbenzene |

| Acetonitrile |

| Benzene |

High-Performance Liquid Chromatography (HPLC)

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Studies of Catalysts

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and internal structure of heterogeneous catalysts used in this compound production. These techniques offer direct evidence of the catalyst's particle size, shape, and porous nature, which significantly influence reactant accessibility and product selectivity.

TEM provides higher resolution imaging, allowing for the characterization of the catalyst's nanostructure. For Al-KIT-6 catalysts with varying silica-to-alumina ratios (Si/Al = 25, 50, 75, and 100), TEM images have confirmed the presence of a highly ordered cubic Ia3d mesostructure. researchgate.net This well-ordered porous network is crucial for efficient mass transport of reactants like this compound and acetic anhydride (B1165640) to the active sites within the catalyst. The unit cell parameters for these catalysts are typically observed to be around 20–22 nm. researchgate.net The combination of SEM and TEM, therefore, provides a comprehensive picture of the catalyst's architecture from the micrometer to the nanometer scale. numberanalytics.com

Below is a table summarizing the key morphological and textural properties of Al-KIT-6 catalysts as determined by electron microscopy and related techniques.

| Catalyst Sample | Si/Al Ratio | Morphology (from SEM) | Nanostructure (from TEM) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

| Al-KIT-6 (25) | 25 | Aggregates of rock-shaped particles | Highly ordered cubic Ia3d mesostructure | 754 | 1.09 | 6.8 |

| Al-KIT-6 (50) | 50 | Aggregates of rock-shaped particles | Highly ordered cubic Ia3d mesostructure | 821 | 1.21 | 7.1 |

| Al-KIT-6 (75) | 75 | Aggregates of rock-shaped particles | Highly ordered cubic Ia3d mesostructure | 883 | 1.31 | 7.3 |

| Al-KIT-6 (100) | 100 | Aggregates of rock-shaped particles | Highly ordered cubic Ia3d mesostructure | 856 | 1.25 | 7.2 |

Data sourced from studies on Al-KIT-6 catalysts for the acylation of this compound. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis of Catalysts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and, more importantly, the chemical and electronic states of the atoms on the catalyst's surface. cedia.edu.ecukm.my Since catalysis occurs at the surface, the information provided by XPS is directly relevant to understanding a catalyst's activity and selectivity. thermofisher.comscispace.com The analysis depth is typically in the range of the outer 10 nm of the material. conicet.gov.ar

In the study of catalysts for this compound reactions, XPS has been instrumental in confirming the successful incorporation of active metals into support frameworks and in elucidating their oxidation states. For instance, in the preparation of Al-KIT-6 catalysts for this compound acylation, XPS is used to verify that aluminum has been incorporated into the silica (B1680970) (KIT-6) framework. researchgate.net The high-resolution XPS spectrum of the Al 2p region for these catalysts shows a peak at a binding energy of approximately 74.3 eV. researchgate.net This peak is attributed to the Al-O-Al bond, providing clear evidence of the presence of aluminum oxide species within the catalyst structure. researchgate.net

The utility of XPS extends to bimetallic catalysts as well, such as those used in dehydrogenation reactions. In a study of platinum-tin (PtSn) catalysts, XPS was used to analyze the oxidation states of both platinum and tin. conicet.gov.ar The Sn 3d₅/₂ peak could be deconvoluted into two components: one at around 484 eV, assigned to metallic tin (Sn(0)), and another at approximately 487 eV, corresponding to oxidized tin species (Sn(II) or Sn(IV)). conicet.gov.ar This ability to distinguish between different oxidation states is critical, as the catalytic properties are often highly dependent on the electronic state of the surface atoms.

The following table presents representative XPS data for elements in catalysts relevant to this compound synthesis and related processes.

| Catalyst System | Element | XPS Peak | Binding Energy (eV) | Inferred Chemical State/Bond |

| Al-KIT-6 | Al | Al 2p | ~74.3 | Al-O-Al (framework Al₂O₃) |